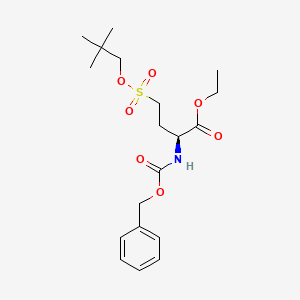![molecular formula C14H16F4N2 B12825468 6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B12825468.png)
6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane is a synthetic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty, which can be leveraged in drug design and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction. For instance, the reaction of a suitable difluoromethylated amine with a benzyl halide under basic conditions can yield the desired spirocyclic compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process is streamlined using techniques such as crystallization and chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or difluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce the corresponding amines.
Applications De Recherche Scientifique
6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azaspiro[3.3]heptane: Known for its use as a bioisostere of piperidine.
2-Oxa-6-azaspiro[3.3]heptane: Utilized in drug discovery programs for its unique structural properties.
Spiro[3.3]heptane: Investigated as a saturated benzene bioisostere.
Uniqueness
6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane stands out due to its difluoromethyl groups, which impart unique chemical and biological properties. These groups can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.
Propriétés
Formule moléculaire |
C14H16F4N2 |
|---|---|
Poids moléculaire |
288.28 g/mol |
Nom IUPAC |
6-benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C14H16F4N2/c15-12(16)10-14(11(19-10)13(17)18)7-20(8-14)6-9-4-2-1-3-5-9/h1-5,10-13,19H,6-8H2 |
Clé InChI |
NDHCKPDLQRQCHH-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CN1CC3=CC=CC=C3)C(NC2C(F)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


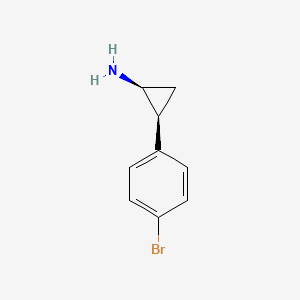
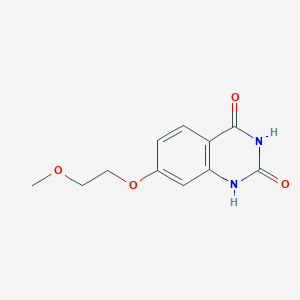
![[(2S,3R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12825397.png)
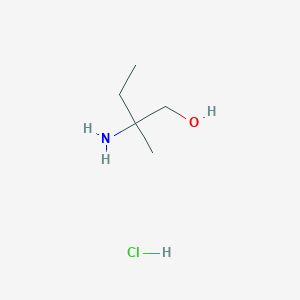
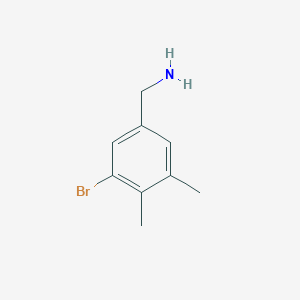



![tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12825442.png)



![1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazole](/img/structure/B12825463.png)
